Pyrapropoyne
Overview
Description
Pyrapropoyne is a novel fungicide developed by Nissan Chemical Industries. It belongs to the pyrazolecarboxamide group and is classified as a succinate dehydrogenase inhibitor (SDHI). This compound is under development for use in paddy rice to combat various fungal diseases .
Scientific Research Applications
Pyrapropoyne has several scientific research applications:
Future Directions
Preparation Methods
The synthesis of pyrapropoyne involves several key steps:
Sonogashira Coupling: The process begins with the palladium-catalyzed Sonogashira coupling of 2-cyano-3,5-dichloropyridine with cyclopropyl acetylene, which occurs regioselectively at the 5-position of the pyridine ring.
Transformation to Methyl Ketone: The cyano group of the resulting cyclopropyl ethynyl pyridine derivative is transformed using the Grignard reagent methylmagnesium bromide into a methyl ketone.
Bromination and Oximation: Subsequent α-bromination and oximation of the ketone function deliver the α-bromooxime in an E/Z ratio of 3:1.
Amino Group Replacement: The bromide is replaced by an amino group using a phthalimide intermediate, yielding the α-aminooxime in an E/Z ratio of 2:1.
Amidation and Isomerization: Finally, amidation with 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid and isomerization of the E-isomer into the Z-form delivers this compound.
Chemical Reactions Analysis
Pyrapropoyne undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions can modify its functional groups, potentially altering its fungicidal properties.
Substitution: This compound can undergo substitution reactions, particularly involving its halogenated pyridine ring.
Common reagents used in these reactions include palladium catalysts, Grignard reagents, and brominating agents. The major products formed from these reactions are typically intermediates leading to the final fungicidal compound .
Mechanism of Action
Pyrapropoyne exerts its effects by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain. This inhibition disrupts the electron transport chain, leading to a reduction in ATP production and ultimately causing cell death in fungi . The molecular targets and pathways involved include the SDH complex and associated metabolic pathways .
Comparison with Similar Compounds
Pyrapropoyne is unique among SDHI fungicides due to its specific structural features and synthesis pathway. Similar compounds include:
Boscalid: Another SDHI fungicide with a broad spectrum of activity but different structural characteristics.
Pydiflumetofen: A newer SDHI fungicide with a different chemical structure but similar mode of action.
Thifluzamide: An SDHI fungicide used for controlling various fungal diseases in crops.
These compounds share a common mechanism of action but differ in their chemical structures, spectrum of activity, and specific applications .
Properties
IUPAC Name |
N-[(2Z)-2-[2-chloro-4-(2-cyclopropylethynyl)phenyl]-2-propan-2-yloxyiminoethyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClF2N4O2/c1-13(2)31-28-19(11-26-22(30)17-12-29(3)27-20(17)21(24)25)16-9-8-15(10-18(16)23)7-6-14-4-5-14/h8-10,12-14,21H,4-5,11H2,1-3H3,(H,26,30)/b28-19+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFBSBQYPLFMHC-TURZUDJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)ON=C(CNC(=O)C1=CN(N=C1C(F)F)C)C2=C(C=C(C=C2)C#CC3CC3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O/N=C(\CNC(=O)C1=CN(N=C1C(F)F)C)/C2=C(C=C(C=C2)C#CC3CC3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClF2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701020474 | |
Record name | Pyrapropoyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701020474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803108-03-3 | |
Record name | Pyrapropoyne [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1803108033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrapropoyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701020474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.